molecular formula C13H14N2O2 B15087206 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15087206
M. Wt: 230.26 g/mol
InChI Key: SGBBUIDPKWLTQN-UHFFFAOYSA-N
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Description

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by a pyrazole ring substituted with a p-tolyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Mechanism of Action

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[1-(4-methylphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-10-2-5-12(6-3-10)15-9-11(8-14-15)4-7-13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17)

InChI Key

SGBBUIDPKWLTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O

Origin of Product

United States

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